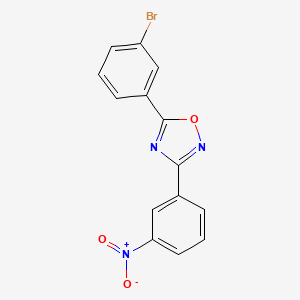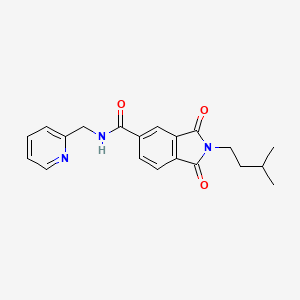![molecular formula C22H18N4O2S B4754615 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4754615.png)
4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess significant antibacterial and antifungal properties by disrupting the cell membrane and inhibiting enzyme activity.
In agriculture, 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole acts as a herbicide or insecticide by inhibiting the activity of key enzymes involved in plant or insect metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole vary depending on its application. In medicine, it has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. It has also been shown to possess significant antibacterial and antifungal properties, making it a potential alternative to traditional antibiotics.
In agriculture, 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole can cause damage to non-target organisms if not used properly. It has been shown to have toxic effects on aquatic organisms and beneficial insects such as bees and butterflies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in lab experiments is its ability to selectively target cancer cells, making it a potential alternative to traditional chemotherapy drugs that can cause significant side effects. It also possesses significant antimicrobial and herbicidal properties, making it a potential alternative to traditional antibiotics and pesticides.
One limitation of using 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in lab experiments is its potential toxicity to non-target organisms if not used properly. It is important to follow proper safety protocols when handling this compound to prevent accidental exposure.
Orientations Futures
There are several future directions for the study of 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole. In medicine, further studies are needed to determine its potential use as a drug delivery system and to optimize its effectiveness as an anticancer agent. In agriculture, further studies are needed to determine its potential use as a biopesticide and to evaluate its impact on non-target organisms. In material science, further studies are needed to optimize its properties as a corrosion inhibitor and to develop new applications for its use in organic electronics.
Applications De Recherche Scientifique
4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit significant antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
In agriculture, 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been shown to possess significant herbicidal and insecticidal properties. It has been studied as a potential alternative to traditional pesticides due to its lower toxicity and higher selectivity.
In material science, 4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been studied for its potential use as a corrosion inhibitor and as a component in the synthesis of organic light-emitting diodes.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-16-6-5-9-20(14-16)25-21(18-7-3-2-4-8-18)23-24-22(25)29-15-17-10-12-19(13-11-17)26(27)28/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSOQGLNEKOPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4754535.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)


![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4754574.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4754578.png)
![methyl (5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4754581.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4754597.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)

![2,3-dimethyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754633.png)